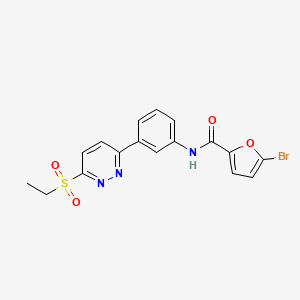
5-bromo-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a bromine atom, an ethylsulfonyl group, and a pyridazinyl moiety attached to a phenyl ring, which is further connected to a furan-2-carboxamide structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinyl Moiety: The pyridazinyl group can be synthesized via a condensation reaction between a hydrazine derivative and a diketone or ketoester, followed by cyclization.
Ethylsulfonyl Group Introduction: The ethylsulfonyl group is typically introduced through a sulfonation reaction using ethylsulfonyl chloride (EtSO₂Cl) in the presence of a base such as triethylamine (TEA).
Amide Bond Formation: The final step involves coupling the brominated furan derivative with the pyridazinyl phenylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the carboxamide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, often using reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: The bromine atom on the furan ring can participate in nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄), LiAlH₄, or catalytic hydrogenation.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or other strong bases.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 5-bromo-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfonyl groups. It can also be used in the design of inhibitors for specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the ethylsulfonyl group is particularly significant in enhancing the bioavailability and metabolic stability of these derivatives.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its aromatic and heterocyclic nature.
作用机制
The mechanism of action of 5-bromo-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form strong hydrogen bonds or electrostatic interactions with amino acid residues in the active site of enzymes, inhibiting their activity. The bromine atom and the furan ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
5-bromo-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
5-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.
5-bromo-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of 5-bromo-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylsulfonyl group enhances its solubility and metabolic stability, while the bromine atom allows for further functionalization through substitution reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and unique properties
属性
IUPAC Name |
5-bromo-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O4S/c1-2-26(23,24)16-9-6-13(20-21-16)11-4-3-5-12(10-11)19-17(22)14-7-8-15(18)25-14/h3-10H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDRHIRVZUQUFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
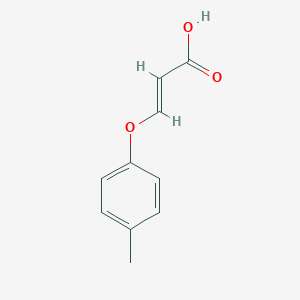
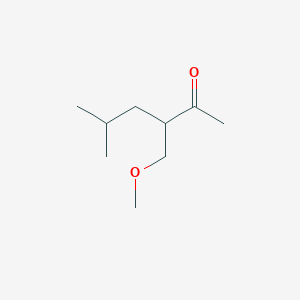
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2882844.png)
![N-(2,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2882846.png)
![benzyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B2882847.png)
![2-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-4-carbonitrile](/img/structure/B2882848.png)
![3-[methyl(3-methylphenyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide](/img/structure/B2882849.png)
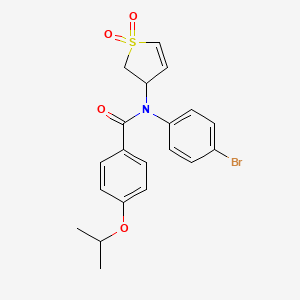
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B2882852.png)
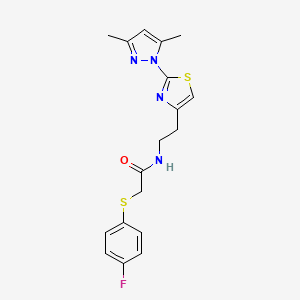
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromobenzenesulfonamide](/img/structure/B2882854.png)
![N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-METHYL-3-NITROBENZAMIDE](/img/structure/B2882857.png)
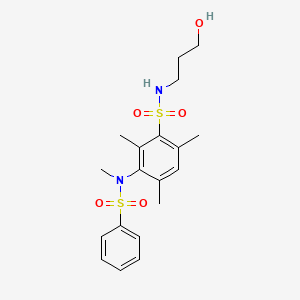
![{[2-(4-methoxybenzenesulfonyl)-1-phenylethyl]sulfanyl}carbonitrile](/img/structure/B2882860.png)
